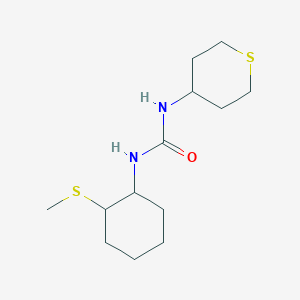![molecular formula C12H23NO2S B7593570 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a spirocyclic amine, which means it has a ring structure with two non-adjacent atoms connected by a single bond. Its chemical formula is C12H23NO2S, and it has a molecular weight of 249.38 g/mol. 5]decane.
Mechanism of Action
The mechanism of action of 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the activity of MMPs, leading to a reduction in tumor invasion and metastasis. Furthermore, it has been found to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane in lab experiments is its ability to inhibit both inflammation and tumor growth. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane. One area of interest is its potential use in the treatment of rheumatoid arthritis. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of interest is its use in the treatment of cancer. More research is needed to determine its efficacy in different types of cancer and to optimize its use in combination with other cancer therapies. Additionally, the mechanism of action of this compound needs to be further elucidated in order to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane involves a multi-step process. The first step is the reaction of 1,6-dibromohexane with sodium hydride to form 1,6-hexanedithiol. This is followed by the reaction of 1,6-hexanedithiol with 2-bromoethyl methyl sulfone to form 2-(methylsulfanyl)ethyl 1,6-hexanedithiol. The final step involves the reaction of 2-(methylsulfanyl)ethyl 1,6-hexanedithiol with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride to form this compound.
Scientific Research Applications
8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have antitumor activity, suggesting that it could be used in the treatment of cancer.
properties
IUPAC Name |
8-(2-methylsulfonylethyl)-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-16(14,15)11-10-13-8-6-12(7-9-13)4-2-3-5-12/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLSDAXGOBXYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCC2(CCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)



![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)


![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)

![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)